

In-Depth Technical Guide: 2,3-Difluoro-4-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Amino-2,3-difluorobenzotrifluoride
Cat. No.:	B055052

[Get Quote](#)

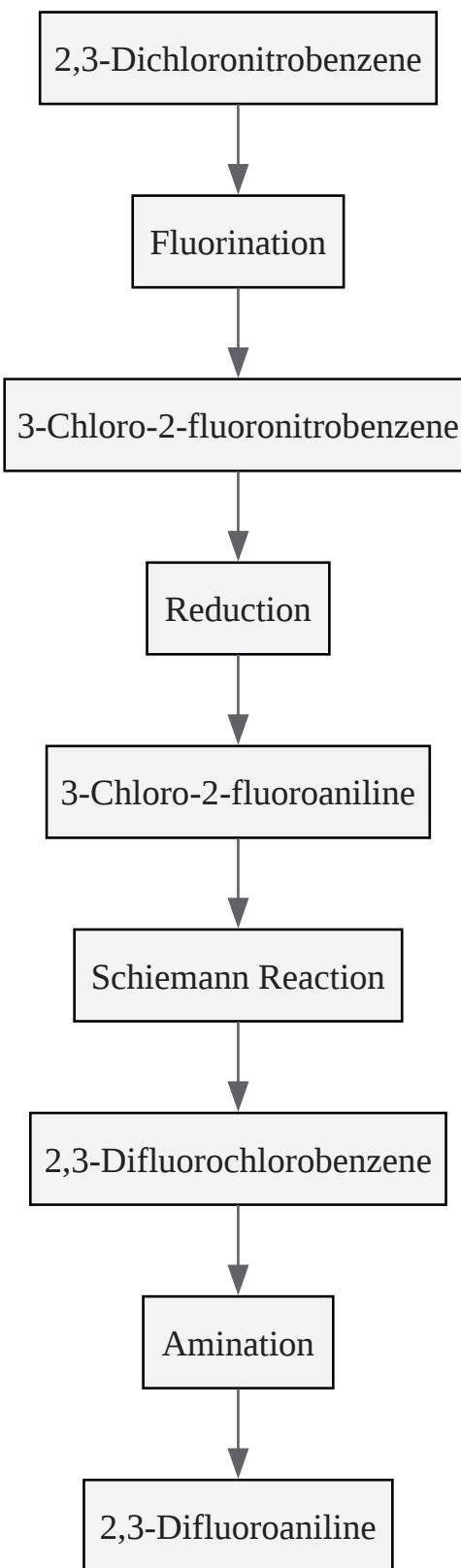
For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-4-(trifluoromethyl)aniline is a fluorinated aromatic amine that holds potential as a building block in the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. The unique substitution pattern of two fluorine atoms and a trifluoromethyl group on the aniline ring imparts distinct electronic properties and lipophilicity, which can significantly influence the biological activity and physicochemical characteristics of derivative molecules. This guide provides a comprehensive overview of the available technical information for 2,3-difluoro-4-(trifluoromethyl)aniline, including its synonyms, chemical properties, and insights into its potential applications.

Chemical Identity and Properties

Several synonyms are used in literature and commercial listings to refer to 2,3-difluoro-4-(trifluoromethyl)aniline. A summary of its key identifiers and physicochemical properties is provided below for easy reference.


Property	Value	Reference
Synonyms	2,3-difluoro-4-(trifluoromethyl)phenylamine, 4-Amino-2,3-difluorobenzotrifluoride	[1]
CAS Number	123950-46-9	[1][2]
Molecular Formula	C7H4F5N	[2]
Molecular Weight	197.11 g/mol	[1]
Boiling Point	188 °C at 760 mmHg	
Melting Point	187-189 °C	
Flash Point	76.9 °C	
Density	1.474 g/cm³	
Solubility	Practically insoluble in water (0.061 g/L at 25 °C, calculated)	[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 2,3-difluoro-4-(trifluoromethyl)aniline was not found in the public domain literature, the synthesis of structurally similar compounds, such as 2,3-difluoroaniline, has been described. A patented method for synthesizing 2,3-difluoroaniline involves a multi-step process starting from 2,3-dichloronitrobenzene[3]. This process includes fluorination, reduction, a Schiemann reaction, and finally amination to yield the desired product[3]. The reactivity of fluorinated anilines, such as 2-fluoro-4-(trifluoromethyl)aniline, indicates their utility as precursors for a variety of heterocyclic compounds, including quinoxalines, quinolines, and benzoimidazotriazines, through nucleophilic aromatic substitution of the fluorine atom[4]. The amine group can also readily undergo reactions like amide formation and diazotization, making these compounds versatile intermediates in organic synthesis[5].

Illustrative Synthetic Workflow: Synthesis of 2,3-Difluoroaniline

The following diagram illustrates a potential synthetic pathway for a related compound, 2,3-difluoroaniline, based on a patented process[3]. This serves as a conceptual workflow that could be adapted for the synthesis of other fluorinated anilines.

[Click to download full resolution via product page](#)

Caption: Example synthetic workflow for 2,3-difluoroaniline.

Applications in Research and Development

Trifluoromethylated anilines are a critical class of intermediates in modern drug discovery and development. The incorporation of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic profile^{[6][7][8]}. While specific applications for 2,3-difluoro-4-(trifluoromethyl)aniline are not extensively documented, its structural motifs are found in various biologically active compounds. For instance, fluorinated anilines are used as building blocks for pharmaceuticals targeting a range of conditions, including analgesics^[4]. Furthermore, the introduction of fluorine atoms can enhance the biological activity of molecules, making them potential candidates for agrochemicals^[9]. In material science, the electron-withdrawing properties of the fluorine and trifluoromethyl groups make such compounds interesting for the development of organic electronics^[9].

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available preclinical studies or detailed biological evaluations specifically for 2,3-difluoro-4-(trifluoromethyl)aniline. Therefore, no specific mechanisms of action or associated signaling pathways can be definitively described for this compound at this time. The broader class of trifluoromethyl-containing anilines has been reviewed for their inclusion in FDA-approved drugs, highlighting their importance in medicinal chemistry^{[7][10]}. However, each specific isomer's biological activity is unique and requires dedicated investigation.

Experimental Data and Protocols

Detailed experimental protocols, quantitative biological data, and comprehensive spectroscopic analyses (NMR, IR, Mass Spectrometry) for 2,3-difluoro-4-(trifluoromethyl)aniline are not readily available in the surveyed literature. Researchers interested in this compound would likely need to perform such characterizations independently.

Conclusion

2,3-Difluoro-4-(trifluoromethyl)aniline is a chemical intermediate with significant potential in various scientific and industrial fields, particularly in drug discovery. Its value lies in the unique combination of fluorine and trifluoromethyl substituents on the aniline core. While this guide provides a summary of its known properties and the general context of its compound class, it is

important to note the current scarcity of detailed experimental and biological data for this specific molecule. Further research is warranted to fully elucidate its reactivity, biological activity, and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS # 123950-46-9, 2,3-Difluoro-4-(trifluoromethyl)aniline, 4-Amino-2,3-difluorobenzotrifluoride - chemBlink [www.chemblink.com]
- 2. allbiopharm.com [allbiopharm.com]
- 3. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]
- 4. ossila.com [ossila.com]
- 5. nbino.com [nbino.com]
- 6. nbino.com [nbino.com]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 3,5-Difluoro-4-(trifluoromethyl)aniline | 123950-44-7 [smolecule.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2,3-Difluoro-4-(trifluoromethyl)aniline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b055052#synonyms-for-2-3-difluoro-4-trifluoromethyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com